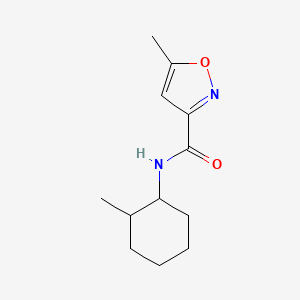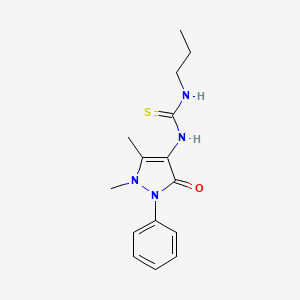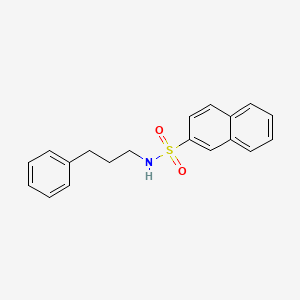
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide, also known as SCH 900776, is a small molecule inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a kinase that plays a critical role in the DNA damage response pathway, which is responsible for maintaining genomic stability and preventing the development of cancer. SCH 900776 has been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a promising candidate for cancer therapy.
Mecanismo De Acción
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 works by inhibiting the activity of checkpoint kinase 1 (Chk1), which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and plays a critical role in preventing the replication of damaged DNA. By inhibiting Chk1, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 prevents cancer cells from repairing DNA damage and leads to cell death.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to enhancing the cytotoxic effects of DNA-damaging agents, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to enhance the anti-tumor immune response, suggesting that it may have potential as an immunotherapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. Additionally, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to be effective in enhancing the efficacy of a variety of chemotherapeutic agents, suggesting that it may have broad applicability in cancer therapy. However, one limitation of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776. One area of interest is the development of combination therapies that include 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 and other DNA-damaging agents. Additionally, there is interest in exploring the potential of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 as an immunotherapy agent, either alone or in combination with other immunotherapy agents. Finally, there is interest in developing more potent and selective inhibitors of Chk1 that may have improved efficacy and safety profiles compared to 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776.
Aplicaciones Científicas De Investigación
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of a variety of chemotherapeutic agents. In particular, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to sensitize cancer cells to DNA-damaging agents such as gemcitabine, cisplatin, and irinotecan. This effect is thought to be due to the ability of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 to inhibit the DNA damage response pathway, thereby preventing cancer cells from repairing DNA damage and leading to cell death.
Propiedades
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-5-3-4-6-10(8)13-12(15)11-7-9(2)16-14-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFRVTIJRXACOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4795017.png)
![methyl 4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4795027.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4795033.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4795044.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795058.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4795069.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795074.png)
![ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate](/img/structure/B4795075.png)

![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)